Zacopride HCl

Catalog No.
S547679
CAS No.
99617-34-2
M.F
C15H21Cl2N3O2
M. Wt
346.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zacopride HCl

CAS Number

99617-34-2

Product Name

Zacopride HCl

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride

Molecular Formula

C15H21Cl2N3O2

Molecular Weight

346.2 g/mol

InChI

InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H

InChI Key

ITXVOUSORXSTQH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.O.Cl

solubility

Soluble in DMSO

Synonyms

AHR-11190-B, Zacopride hydrochloride, Zacopride HCl

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl

The exact mass of the compound Zacopride HCl is 363.1116 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Zacopride hydrochloride is a chemical compound notable for its pharmacological properties as both a potent antagonist at the serotonin 3 receptor and an agonist at the serotonin 4 receptor. Its molecular formula is C₁₅H₂₀ClN₃O₂, with a molar mass of approximately 309.79 g/mol. The compound has been recognized for its anxiolytic and nootropic effects in various animal models, with particular efficacy attributed to its R-(+)-enantiomer. Zacopride also exhibits antiemetic properties and has shown potential in reversing opioid-induced respiratory depression and reducing sleep apnea in studies involving animal subjects .

, primarily involving its interaction with serotonin receptors. The compound acts as an antagonist at the serotonin 3 receptor (Ki = 0.38 nM) and as an agonist at the serotonin 4 receptor (Ki = 373 nM). These interactions lead to various physiological outcomes, including stimulation of aldosterone secretion from adrenal glands, which is dose-dependent. For instance, administration of zacopride can enhance aldosterone levels significantly within a short time frame after dosing .

Zacopride demonstrates notable biological activity through its receptor interactions. It has been shown to:

  • Anxiolytic Effects: Reduces anxiety-like behaviors in animal models.
  • Nootropic Effects: Enhances cognitive functions.
  • Antiemetic Properties: Prevents nausea and vomiting.
  • Respiratory Effects: Reverses opioid-induced respiratory depression and reduces sleep apnea episodes .

In clinical studies, zacopride has been linked to increased aldosterone levels without significant changes in renin or cortisol levels, suggesting a targeted effect on adrenal function .

The synthesis of zacopride hydrochloride typically involves multi-step organic reactions that include:

  • Formation of the Core Structure: Initial reactions create the benzamide core structure that is characteristic of zacopride.
  • Chlorination: Introduction of chlorine atoms into the molecular structure.
  • Formation of Hydrochloride Salt: The final step often involves converting the base form into its hydrochloride salt to enhance solubility and stability for pharmaceutical applications .

Specific synthetic routes may vary depending on starting materials and desired purity levels.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

345.1010823 g/mol

Monoisotopic Mass

345.1010823 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BJ3775635U

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Serotonin
HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Wikipedia

Zacopride hydrochloride hydrate

Dates

Last modified: 02-18-2024
1: Zhai XW, Zhang L, Guo YF, Yang Y, Wang DM, Zhang Y, Li P, Niu YF, Feng QL, Wu BW, Cao JM, Liu QH. The IK1/Kir2.1 channel agonist zacopride prevents and cures acute ischemic arrhythmias in the rat. PLoS One. 2017 May 18;12(5):e0177600. doi: 10.1371/journal.pone.0177600. eCollection 2017. PubMed PMID: 28542320; PubMed Central PMCID: PMC5436763.
2: Mele PC, McDonough JR, McLean DB, O'Halloran KP. Cisplatin-induced conditioned taste aversion: attenuation by dexamethasone but not zacopride or GR38032F. Eur J Pharmacol. 1992 Aug 6;218(2-3):229-36. PubMed PMID: 1330594.
3: Sancilio LF, Pinkus LM, Jackson CB, Munson HR Jr. Studies on the emetic and antiemetic properties of zacopride and its enantiomers. Eur J Pharmacol. 1991 Jan 17;192(3):365-9. PubMed PMID: 2055236.

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